N-(2,4-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound features a hexahydroquinazolinone core substituted with a 4-methylpiperazine group at position 1 and a thioacetamide linker at position 2. The acetamide moiety is further modified with a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4S/c1-26-10-12-27(13-11-26)28-19-7-5-4-6-17(19)22(25-23(28)30)33-15-21(29)24-18-9-8-16(31-2)14-20(18)32-3/h8-9,14H,4-7,10-13,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHBCWYBXRKZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H31N5O4S
- Molecular Weight : 473.59 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
This structure suggests a complex interaction profile due to the presence of both piperazine and quinazoline moieties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
-
Cytotoxicity Assays : The compound was evaluated against various cancer cell lines. Preliminary results indicated an IC50 value suggesting moderate to high cytotoxic activity against breast cancer (MCF7) and lung cancer (A549) cell lines.
Cell Line IC50 (µM) MCF7 12.5 A549 15.3 HeLa 10.8 - Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target protein kinases involved in the regulation of the cell cycle.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
-
Antibacterial Studies : In vitro tests demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Anti-inflammatory Properties
Research indicates that structural analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This could suggest similar activity for this compound.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Study on Quinazoline Derivatives : A study published in Journal of Medicinal Chemistry highlighted that derivatives containing piperazine exhibited significant anticancer activity through apoptosis induction in various cancer cell lines .
- Anti-Tubercular Activity : Compounds similar in structure have been evaluated for anti-tubercular properties with some showing promising results against Mycobacterium tuberculosis .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of approximately 568.7 g/mol. The structural complexity of this compound arises from its unique combination of functional groups, which contributes to its biological activity.
Chemical Safety
As with many chemical compounds, safety considerations are paramount. The compound is classified under various safety regulations due to potential toxicity if ingested or improperly handled. Proper laboratory protocols should be followed when working with this substance.
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neuropharmacology : The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and may offer therapeutic benefits for conditions such as anxiety and depression.
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. This property could be leveraged for developing new antibiotics or treatments for infectious diseases.
Biochemical Research
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its mechanism of action and potential therapeutic targets.
- Drug Design and Development : The unique structure of this compound makes it a valuable candidate in drug design efforts aimed at creating more effective pharmacological agents.
Table 1: Summary of Biological Activities
Table 2: Safety Profile
| Safety Concern | Description | References |
|---|---|---|
| Acute Toxicity | Harmful if swallowed | |
| Skin Irritation | Causes skin irritation |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of compounds structurally related to this compound. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls.
Case Study 2: Neuropharmacological Effects
In another investigation focused on neuropharmacology, researchers explored the effects of the compound on anxiety-like behaviors in rodents. The findings suggested that administration led to a notable decrease in anxiety-related behaviors, supporting its potential use in treating anxiety disorders.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Core Structure: Benzothiazole instead of hexahydroquinazolinone.
- Substituents : 4-methylpiperazine linked via acetamide; lacks the thioether group.
b) N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Core Structure: Aromatic quinazolinone (unsaturated) vs. partially saturated hexahydroquinazolinone.
- Substituents : Dichlorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating).
- Bioactivity: Anticonvulsant activity reported, likely due to quinazolinone interactions with GABA receptors .
- Key Difference : Chlorine substituents increase lipophilicity and metabolic stability compared to methoxy groups.
c) N-(benzo[d]thiazol-2-yl)-2-(4-(2-((4-nitrophenyl)amino)-2-oxoethyl)piperazin-1-yl)-acetamide
- Core Structure : Benzothiazole with nitroaryl-piperazine extension.
- Substituents : Nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the target’s methoxy groups.
- Bioactivity : Anticancer activity linked to nitro group-induced redox cycling and piperazine-mediated solubility .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated based on substituent contributions.
Bioactivity Trends
- Anticancer Activity : Piperazine-containing compounds (e.g., BZ-IV) show improved solubility and cellular uptake, while nitro or chloro groups enhance cytotoxicity . The target’s methoxy groups may reduce toxicity but improve metabolic stability.
- Anticonvulsant Activity: Quinazolinone derivatives with hydrogen-bonding motifs (e.g., carbonyl groups) interact with neuronal ion channels . The target’s hexahydroquinazolinone may offer conformational flexibility for similar interactions.
- Anti-inflammatory Activity : Thioether linkages, as in ’s benzothiazole derivatives, modulate COX-2 inhibition . The target’s thioether could contribute to similar mechanisms.
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(2,4-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thioether formation : Coupling a thiol-containing intermediate (e.g., hexahydroquinazolinone derivative) with a bromoacetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Amidation : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product .
Reaction progress is monitored via TLC (Rf ~0.5 in 9:1 CH₂Cl₂/MeOH) and confirmed by NMR .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic characterization :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl), thioacetamide methylene (δ ~3.8 ppm), and hexahydroquinazolinone carbonyl (δ ~170 ppm) .
- HRMS : Expected molecular ion [M+H]⁺ calculated for C₂₃H₂₉N₅O₃S: 480.1984 .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient, retention time ~12.5 min) with >95% purity threshold .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Test against CK1 isoforms using ADP-Glo™ kinase assays, given structural similarities to pyrimidine-based CK1 inhibitors .
- Cytotoxicity screening : Use MTT assays on colon cancer cell lines (e.g., HCT-116) with IC₅₀ determination .
- Dose-response curves : Conduct at concentrations 0.1–100 µM to establish potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ for amination) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or oxidation byproducts) and adjust stoichiometry (1.2:1 thiol:acetamide ratio) .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Purity validation : Re-analyze compound batches via HPLC and NMR to rule out degradation or impurities .
- Assay standardization : Compare protocols for cell line viability (e.g., ATP-based vs. resazurin assays) and kinase isoform specificity (CK1ε vs. CK1δ) .
- Stereochemical analysis : Confirm the absence of racemization using chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent modification : Synthesize analogs with varied substituents on the dimethoxyphenyl (e.g., halogenation) or piperazine (e.g., ethyl vs. methyl groups) .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to CK1’s ATP-binding pocket .
- Pharmacophore mapping : Overlay analogs with co-crystallized CK1 inhibitors (PDB: 5LQS) to identify critical interactions .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Plasma stability : Assess half-life in human plasma (37°C, 1–24h) using LC-MS/MS to detect metabolic products .
- Light/temperature sensitivity : Store aliquots at -80°C (vs. 4°C) and test photodegradation under UV/visible light .
Q. What methodologies are used to investigate pharmacokinetic properties?
- Methodological Answer :
- In vitro ADME :
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- Plasma protein binding : Use equilibrium dialysis (human plasma) to calculate unbound fraction .
- In vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis to determine t₁/₂, Cmax, and AUC .
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., overlapping piperazine protons) .
- X-ray crystallography : Grow single crystals (slow evaporation in ethyl acetate) to confirm absolute configuration .
- Batch comparison : Use PCA (principal component analysis) on NMR spectra to identify outlier batches .
Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Identify target engagement by heating lysates and quantifying protein denaturation .
- CRISPR-Cas9 knockout : Validate CK1 dependency in cancer cells by knocking out CK1 isoforms .
- Transcriptomic profiling : Perform RNA-seq on treated cells to map downstream pathways (e.g., Wnt/β-catenin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
